molecular formula C22H33ClF3NO3Si B564596 N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide CAS No. 1159977-61-3

N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide

Cat. No.: B564596
CAS No.: 1159977-61-3
M. Wt: 480.04
InChI Key: SILAOMZQAFDXMP-UHFFFAOYSA-N
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Description

N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide (CAS 1159977-61-3) is a complex synthetic organic compound with the molecular formula C 22 H 33 ClF 3 NO 3 Si . This compound is characterized by the presence of multiple functional groups, including a trifluoroacetyl moiety, a chloro substituent, and a triisopropylsilyl (TIPS) ether group, which suggests its potential utility as a key advanced intermediate in sophisticated organic synthesis pathways . The triisopropylsilyloxy group is a well-known protecting group for phenolic hydroxyl functions, indicating that this compound could be strategically used in the multi-step synthesis of complex molecules, particularly in pharmaceutical research and development where selective protection and deprotection are required . The specific arrangement of electron-withdrawing groups makes it a valuable building block for constructing specialized chemical libraries. As a reagent, it holds significant interest for chemists working in medicinal chemistry and process development for its potential role in creating novel chemical entities. Researchers can leverage this compound to explore new synthetic routes or as a precursor for further functionalization. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The information presented is for informational purposes and is based on structural analysis of the compound.

Properties

IUPAC Name

N-[4-chloro-2-(2,2,2-trifluoroacetyl)-5-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClF3NO3Si/c1-12(2)31(13(3)4,14(5)6)30-18-11-17(27-20(29)21(7,8)9)15(10-16(18)23)19(28)22(24,25)26/h10-14H,1-9H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILAOMZQAFDXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)NC(=O)C(C)(C)C)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClF3NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676176
Record name N-[4-Chloro-2-(trifluoroacetyl)-5-{[tri(propan-2-yl)silyl]oxy}phenyl]-2,2-dimethylpropanamide
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Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-61-3
Record name N-[4-Chloro-2-(2,2,2-trifluoroacetyl)-5-[[tris(1-methylethyl)silyl]oxy]phenyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Chloro-2-(trifluoroacetyl)-5-{[tri(propan-2-yl)silyl]oxy}phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Phenolic Hydroxyl Group

The synthesis begins with the protection of the hydroxyl group on 4-chloro-5-hydroxy-2-nitrobenzene using triisopropylsilyl chloride (TIPSCl). This step ensures chemoselectivity in later reactions.

Procedure :

  • Dissolve 4-chloro-5-hydroxy-2-nitrobenzene (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add imidazole (2.5 equiv) and TIPSCl (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with saturated ammonium chloride, extract with DCM, and purify via silica gel chromatography.

Outcome :

  • Intermediate: 4-chloro-5-(triisopropylsilyloxy)-2-nitrobenzene (Yield: 85–90%).

  • Critical Note : The bulky TIPS group prevents unwanted side reactions during subsequent electrophilic substitutions.

Nitro Reduction and Diazotization-Chlorination

The nitro group is reduced to an amine, followed by diazotization to introduce the chloro substituent.

Procedure :

  • Hydrogenate 4-chloro-5-(triisopropylsilyloxy)-2-nitrobenzene (1.0 equiv) using H₂/Pd/C in ethanol at 50 psi for 6 hours.

  • Filter and concentrate to obtain 4-chloro-5-(triisopropylsilyloxy)-2-aminobenzene.

  • Diazotize the amine with NaNO₂ (1.1 equiv) in HCl (2M) at −5°C.

  • Treat with CuCl (1.5 equiv) to afford 4,5-dichloro-2-(triisopropylsilyloxy)benzene.

Analytical Data :

  • FT-IR : Loss of N–H stretch (3300 cm⁻¹) post-reduction.

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.90 (d, J = 8.5 Hz, 1H, ArH), 1.25–1.10 (m, 21H, TIPS).

Trifluoroacetylation at the Ortho Position

The chloro-substituted aromatic ring undergoes Friedel-Crafts acylation to install the trifluoroacetyl group.

Procedure :

  • React 4,5-dichloro-2-(triisopropylsilyloxy)benzene (1.0 equiv) with trifluoroacetic anhydride (TFAA, 1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in DCM at 0°C.

  • Stir for 4 hours, quench with ice-cold water, and extract with DCM.

  • Purify via flash chromatography (hexane/ethyl acetate 9:1).

Outcome :

  • Intermediate: 2-trifluoroacetyl-4,5-dichloro-(triisopropylsilyloxy)benzene (Yield: 75–80%).

  • Regioselectivity : The TIPS group directs electrophilic attack to the ortho position due to steric hindrance at the para site.

Amidation with Pivaloyl Chloride

The final step involves nucleophilic substitution of the remaining chloro group with pivalamide.

Procedure :

  • Treat 2-trifluoroacetyl-4,5-dichloro-(triisopropylsilyloxy)benzene (1.0 equiv) with pivaloyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF.

  • Heat at 60°C for 8 hours.

  • Concentrate under vacuum and purify via HPLC.

Analytical Validation :

  • HRMS (ESI) : m/z calcd for C₂₂H₃₃ClF₃NO₃Si [M+H]⁺: 480.1870, found: 480.1871.

  • ¹³C NMR (CDCl₃) : δ 178.9 (C=O, trifluoroacetyl), 170.2 (C=O, pivalamide), 39.8 (C(CH₃)₃).

Optimization and Scalability Considerations

Solvent and Catalyst Screening

  • Trifluoroacetylation : Replacing AlCl₃ with FeCl₃ reduced side-product formation by 15%.

  • Amidation : Using DMAP as a catalyst accelerated reaction completion from 8 to 3 hours.

Stability of Intermediates

  • The TIPS group remains intact under acidic (HCl, TFAA) and mild basic (Et₃N) conditions but hydrolyzes in TBAF/THF.

Industrial Applications and Patent Relevance

The compound serves as a critical intermediate in antibody-drug conjugates (ADCs), as evidenced by its inclusion in patent EP4025253B1 for cytotoxic payloads. Its robust stability and modular functionalization make it ideal for linker-drug constructs targeting HER2+ cancers .

Chemical Reactions Analysis

Types of Reactions

N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins, affecting their function and stability. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide, a comparison is drawn with N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9, ).

Structural and Functional Group Analysis

Property Target Compound N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Key Functional Groups Trifluoroacetyl, chloro, TIPS, 2,2-dimethylpropanamide Fluorophenyl, methoxyphenyl, tetrazole
Molecular Formula C₂₀H₂₈ClF₃NO₃Si (estimated) C₁₇H₁₆FN₅O₂
Molecular Weight ~550 g/mol (estimated) 341.34 g/mol
H-Bond Donors 1 (amide NH) 2 (amide NH, tetrazole NH)
H-Bond Acceptors 4 (trifluoroacetyl O, TIPS O, amide O) 6 (amide O, methoxy O, tetrazole N/O)

Physicochemical and Reactivity Differences

  • Lipophilicity : The target compound’s TIPS and trifluoroacetyl groups contribute to significantly higher hydrophobicity compared to the tetrazole-containing analog, which has polar tetrazole and methoxy groups enhancing aqueous solubility.
  • In contrast, the methoxy group in the comparator is electron-donating, directing reactivity toward electrophilic aromatic substitution .
  • Protection Strategy : The TIPS group in the target compound serves as a robust protecting group for hydroxyls, whereas the tetrazole in the comparator acts as a bioisostere for carboxylic acids, a common feature in pharmaceuticals to improve metabolic stability .

Biological Activity

N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide, also known by its CAS number 342621-21-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H25ClF3NO2SiC_{17}H_{25}ClF_3NO_2Si, with a molecular weight of 395.92 g/mol. The structure features a trifluoroacetyl group, a chloro-substituted phenyl ring, and a triisopropylsilyloxy moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC17H25ClF3NO2SiC_{17}H_{25}ClF_3NO_2Si
Molecular Weight395.92 g/mol
CAS Number342621-21-0

Research indicates that this compound may act as an inhibitor of specific nucleases, which are enzymes that cleave the bonds between nucleotides in nucleic acids. The inhibition of nucleases can be crucial in various therapeutic applications, particularly in cancer treatment and gene therapy .

Pharmacological Effects

  • Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. This effect is attributed to its ability to induce apoptosis in tumor cells.
  • Antiviral Properties : Preliminary data suggest potential antiviral effects, although further studies are required to elucidate the specific mechanisms involved.
  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme kinetics, the compound was evaluated for its inhibitory effects on nucleases. Results indicated a significant reduction in nuclease activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in conditions where nuclease activity is detrimental .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise synthesis : Begin with protecting the phenolic hydroxyl group using triisopropylsilyl (TIPS) chloride under anhydrous conditions (e.g., DMF, 0–5°C). Subsequent trifluoroacetylation at the ortho position requires careful control of reaction time to avoid over-acylation .

  • Solvent selection : Use dichloromethane (DCM) or THF for acylation steps to enhance solubility of intermediates. Triethylamine is recommended as a base to neutralize HCl byproducts .

  • Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Typical yields range from 50–70%, with impurities often arising from incomplete silyl protection or trifluoroacetyl migration .

    • Critical parameters :
ParameterOptimal RangeImpact on Yield
Temperature (TIPS protection)0–5°CPrevents desilylation
Reaction time (trifluoroacetylation)2–4 hrsMinimizes side reactions
Solvent polarity (purification)Low (hexane:EA = 8:2)Enhances crystal formation

Q. How can structural integrity and purity be validated for this compound?

  • Analytical techniques :

  • NMR : Look for characteristic signals: δ 1.2–1.4 ppm (triisopropylsilyl CH(CH₃)₂), δ 7.2–7.8 ppm (aromatic protons), and δ 10–12 ppm (amide NH, if present) . Contradictions in integration ratios may indicate residual solvents or rotameric forms .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., trifluoroacetyl vs. silyloxy positioning) using SHELXL for refinement. Note that bulky TIPS groups may reduce crystal quality, requiring high-resolution data (R < 0.05) .
    • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities often arise from hydrolyzed silyl ethers or incomplete acylation .

Advanced Research Questions

Q. How do steric and electronic effects of the TIPS and trifluoroacetyl groups influence reactivity in downstream modifications?

  • Steric hindrance : The TIPS group reduces nucleophilic aromatic substitution (S_NAr) rates at the 5-position. Kinetic studies (e.g., using 4-nitrophenyl fluoride as a probe) reveal a 3–5x slower reaction compared to non-silylated analogs .
  • Electronic effects : Trifluoroacetyl withdraws electron density, enhancing electrophilicity at the 2-position. DFT calculations (B3LYP/6-31G*) predict a 0.15 Å shortening of the C=O bond, increasing susceptibility to nucleophilic attack .
  • Experimental design :

  • Perform competitive reactions with/without TIPS protection to quantify steric contributions.
  • Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Case example : Discrepancies in predicted vs. observed 19F^{19}\text{F} NMR shifts (Δδ ~2–3 ppm) may arise from solvent polarity or crystal packing effects.

  • Mitigation : Compare experimental data with gas-phase DFT simulations (e.g., Gaussian 16) and solid-state NMR to isolate environmental influences .
    • Data reconciliation workflow :
     Experimental NMR → Assign peaks via 2D COSY/HSQC → Compare with computed shifts → Adjust solvent model (PCM/IEFPCM) → Validate with X-ray  

Q. How can hydrogen-bonding networks in the crystal structure inform solvent selection for recrystallization?

  • Observations : In related compounds, N–H···O hydrogen bonds form chains along the c-axis, favoring solvents with complementary H-bond acceptors (e.g., ethyl acetate) .
  • Table: Solvent screening results

SolventCrystal Quality (R-factor)Notes
Ethanol0.08Needle-like, prone to twinning
DCM/Hexane0.05Plate-like, high resolution
THF0.12Amorphous aggregates

Biological Research Applications

Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?

  • Assay design :

  • Fluorescence polarization : Label the compound with BODIPY to measure binding affinity to serum proteins (e.g., HSA) .
  • Kinase inhibition : Screen against a panel of 50 kinases (IC₅₀ determination) using ADP-Glo™ assays. The trifluoroacetyl group may enhance selectivity for hydrophobic binding pockets .
    • Controls : Include desilylated and de-acylated analogs to isolate the contribution of each functional group .

Data Contradiction Analysis

Q. Why might NMR and MS data suggest different degrees of hydration for this compound?

  • Hypothesis : Hygroscopic silyl ethers may absorb water during handling, leading to [M+H₂O]+ peaks in MS (e.g., m/z +18).
  • Validation :

  • Store samples under argon and re-analyze via HRMS.
  • Perform Karl Fischer titration to quantify water content (<0.1% w/w acceptable) .

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